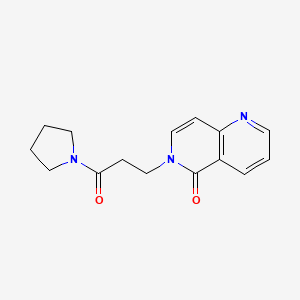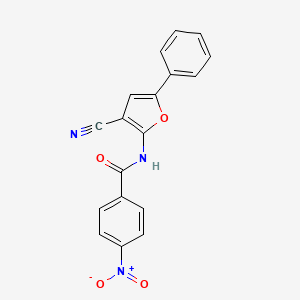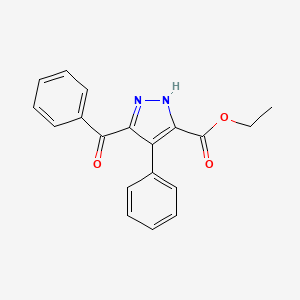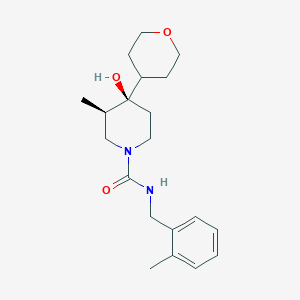
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It may also modulate the immune response by affecting the function of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one have been studied in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in animal models. In addition, it has been reported to have antiviral activity against certain viruses such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one in lab experiments is its potential as a lead compound for drug development. Its anti-inflammatory, antitumor, and antiviral activities make it a promising candidate for the treatment of various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one. One direction is to investigate its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another direction is to study its effects on the immune response and its potential as an immunomodulatory agent. Additionally, more studies are needed to determine its toxicity and pharmacokinetics in humans and to optimize its synthesis and formulation for drug development.
Synthesemethoden
The synthesis of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has been reported in the literature using different methods. One such method involves the reaction of 2-amino-3-cyanopyridine with 3-bromoacetylpyrrolidine in the presence of a base. Another method involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopropionitrile in the presence of a base. The yield and purity of the compound can be improved by using different solvents, temperatures, and reaction times.
Wissenschaftliche Forschungsanwendungen
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential as a kinase inhibitor and a modulator of the immune response. The compound can be used to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-1-2-9-17)6-11-18-10-5-13-12(15(18)20)4-3-7-16-13/h3-5,7,10H,1-2,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGEQAXBTVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)


![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)


![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)